4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Procure 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS 155255-45-1) as your strategic synthetic handle for medicinal chemistry. This specific brominated scaffold enables non-negotiable Suzuki, Heck, or Buchwald-Hartwig couplings; the non-brominated analog is inert in these pivotal transformations. Its bromine handle allows precise late-stage diversification of kinase inhibitor cores and AR modulators, overcoming synthetic limitations. Ensure your project has this reactive building block for modular analog synthesis.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 155255-45-1
Cat. No. B168716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
CAS155255-45-1
Synonyms4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N
InChIInChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
InChIKeyVDQSOTIHVAEDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: Core Physicochemical and Structural Profile for Procurement


4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS 155255-45-1) is a trisubstituted aromatic building block . It features an amino group, a bromine atom, and a trifluoromethyl group on a benzonitrile core. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . Key baseline properties include a molecular weight of 265.03 g/mol, a purity specification of 95% or higher from major suppliers, and a reported melting point in the range of 137-142 °C [1]. Its structural features provide a distinct synthetic handle for further functionalization.

The Critical Role of 5-Bromo Substitution: Why 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile Cannot Be Substituted by 4-Amino-2-(trifluoromethyl)benzonitrile


Generic substitution with the more common analog 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is not feasible for applications requiring a halogen handle at the 5-position. The presence of the bromine atom in 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a non-negotiable structural requirement for performing key transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings . The non-brominated analog lacks this essential functional group, rendering it inert in these pivotal bond-forming transformations. This fundamental difference in reactivity directly impacts synthetic strategy and is the primary driver for the specific procurement of the brominated compound. Furthermore, the bromine atom contributes to distinct bulk physical properties, such as a higher molecular weight and altered melting point, which can affect handling and purification compared to the non-brominated version .

Head-to-Head Quantitative Evidence: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile vs. 4-Amino-2-(trifluoromethyl)benzonitrile


Evidence Point 1: Presence of a Halogen Handle for Cross-Coupling Chemistry

The key differentiator is the presence of a bromine atom at the 5-position. This bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds . The direct comparator, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), lacks this halogen, precluding its use in these fundamental reactions without prior, more complex functionalization. While specific reaction yields for this exact compound are not reported in the primary literature, the bromine atom's utility in such transformations is a well-established class-level inference for aryl bromides [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Evidence Point 2: Distinct Molecular Descriptors Affecting Physicochemical Profile

The addition of a bromine atom significantly alters the compound's physicochemical properties compared to its non-brominated analog. The molecular weight increases from 186.13 g/mol to 265.03 g/mol, and the heavy atom count increases [1]. These changes impact key drug-likeness parameters, such as lipophilicity (LogP) and topological polar surface area (TPSA), which influence membrane permeability and solubility. For instance, the non-brominated analog is reported to have a melting point range of 141-145 °C, while the target compound's melting point is reported as 137-142 °C, indicating a slight shift in solid-state behavior [2].

Computational Chemistry Drug Design Medicinal Chemistry

Evidence Point 3: Unique Spectral Fingerprint for Identity Verification

The presence of the bromine and amino groups in this specific substitution pattern yields a unique and verifiable spectral signature. The compound has a reported FTIR spectrum, which serves as a definitive fingerprint for identity confirmation and quality control, distinguishing it from closely related analogs [1]. The non-brominated analog, 4-Amino-2-(trifluoromethyl)benzonitrile, would exhibit a different FTIR spectrum due to the absence of the C-Br vibrational modes and the altered molecular symmetry. This provides a quantitative analytical method for verifying the correct compound upon receipt, a crucial step for any research or industrial application.

Analytical Chemistry Quality Control Spectroscopy

High-Value Application Scenarios for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile Driven by Unique Reactivity


Scenario 1: Synthesis of Diversified Benzimidazole Libraries via Suzuki Coupling

The bromine handle at the 5-position is the key enabler for this application. Researchers can use 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile as a core scaffold for Suzuki-Miyaura cross-coupling to introduce a wide array of aryl or heteroaryl groups, creating libraries of novel benzimidazole derivatives . The non-brominated analog, 4-Amino-2-(trifluoromethyl)benzonitrile, cannot participate in this reaction, limiting the diversity that can be generated. This scenario directly leverages the evidence of the compound's unique reactivity established in Section 3 .

Scenario 2: Development of Advanced Kinase Inhibitor Intermediates

The compound serves as a versatile building block for constructing kinase inhibitor cores. Its amino group can be functionalized, and the bromine atom allows for further elaboration to fine-tune biological activity and selectivity. Patents describing benzonitrile derivatives as kinase inhibitors (e.g., TBK1 and IKKε inhibitors) highlight the importance of such scaffolds [1]. The distinct physicochemical properties (molecular weight, melting point) of this specific compound, compared to its non-brominated counterpart, can influence the physicochemical and ADME properties of the final lead molecules .

Scenario 3: Custom Synthesis of Androgen Receptor Modulator Analogs

Given the structural similarity to intermediates used in the synthesis of non-steroidal androgen receptor modulators (e.g., bicalutamide analogs), this compound can be employed to synthesize next-generation candidates [2]. The trifluoromethyl group enhances metabolic stability, while the bromine provides a precise point for late-stage diversification to overcome resistance mechanisms, a concept supported by research on circumventing anti-androgen resistance through molecular design [3]. The non-brominated analog, while a known bicalutamide intermediate, does not offer this same flexibility for modular analog synthesis .

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